

# 2-Bromo-4-iodobenzaldehyde structural elucidation

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## Compound of Interest

Compound Name: 2-Bromo-4-iodobenzaldehyde

Cat. No.: B1520077

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An In-depth Technical Guide to the Structural Elucidation of **2-Bromo-4-iodobenzaldehyde**

## Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **2-Bromo-4-iodobenzaldehyde** (CAS No: 261903-03-1), a pivotal intermediate in contemporary pharmaceutical and fine chemical synthesis. Characterized by its uniquely functionalized aromatic core, this compound presents an interesting case for spectroscopic analysis. The dual halogenation (bromine and iodine) and the benzaldehyde moiety provide distinct and complementary signatures across various analytical platforms. This document is intended for researchers, analytical scientists, and drug development professionals, offering a narrative built on the principles of causality in experimental design and self-validating protocols. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural confirmation, a critical step for quality control, reaction monitoring, and regulatory compliance.

## Introduction: The Strategic Importance of 2-Bromo-4-iodobenzaldehyde

**2-Bromo-4-iodobenzaldehyde** is more than a mere chemical; it is a versatile building block engineered for complex molecular architecture. Its utility stems from the differential reactivity of its functional groups: the aldehyde allows for a host of transformations (e.g., reductive amination, Wittig reactions, oxidation/reduction), while the distinct electronic environments of

the C-Br and C-I bonds enable selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This strategic positioning of reactive sites makes it an invaluable precursor for novel therapeutics, agrochemicals, and advanced materials.

Given its role as a high-value intermediate, the absolute certainty of its molecular structure is non-negotiable. An impurity or an isomeric misidentification can have cascading effects on a multi-step synthesis, leading to failed reactions, costly downstream purification challenges, and compromised final product integrity. Therefore, a robust, multi-technique analytical approach is not just best practice; it is a foundational requirement for scientific integrity.

## Physicochemical & Molecular Properties

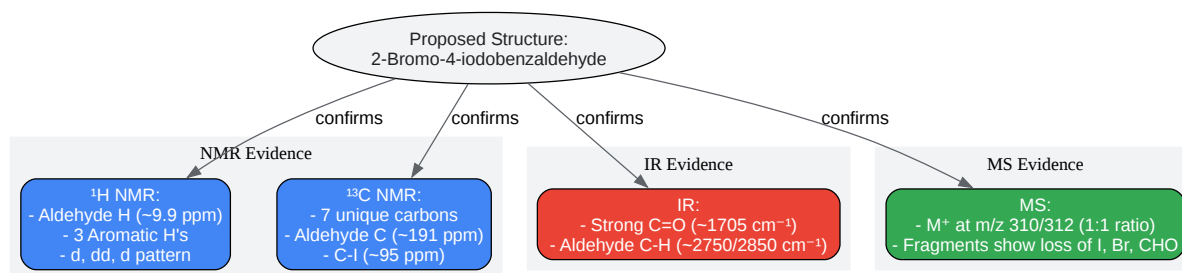
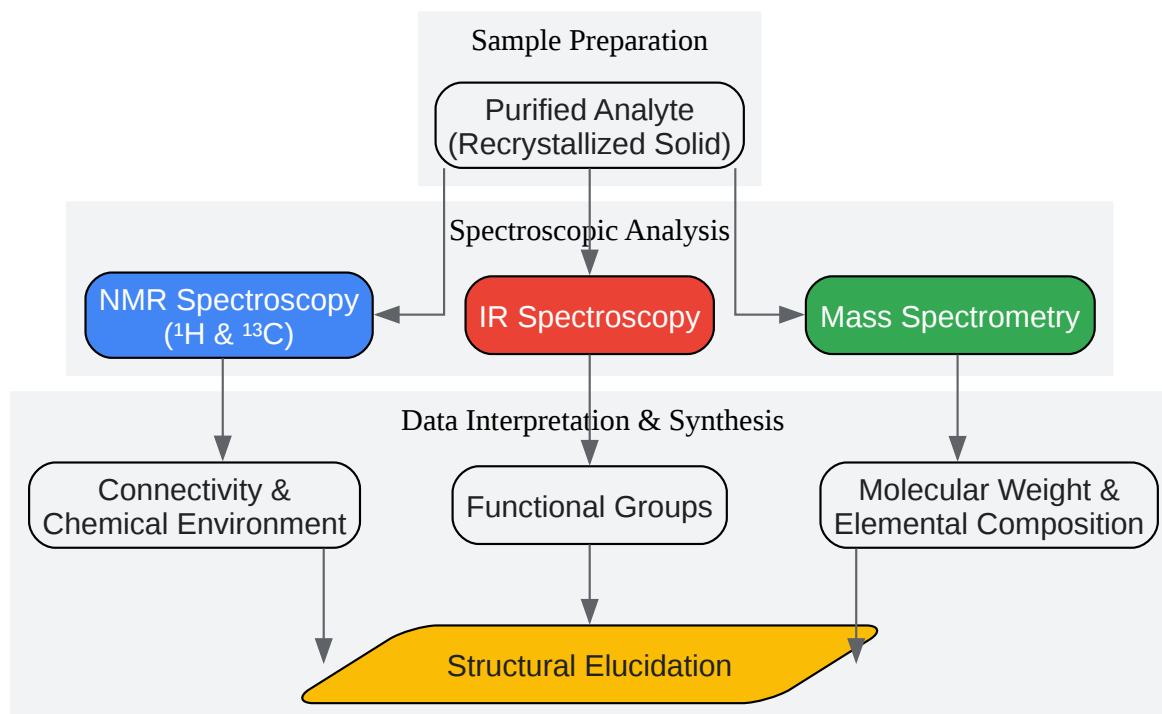
A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These data points inform sample preparation, choice of analytical technique, and interpretation of results.

Property	Value	Source
IUPAC Name	2-bromo-4-iodobenzaldehyde	PubChem[1]
CAS Number	261903-03-1	ChemicalBook[2]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrIO	PubChem[1]
Molecular Weight	310.91 g/mol	PubChem[1][3]
Monoisotopic Mass	309.84902 Da	PubChem[1]
Physical Form	Beige Solid	NINGBO INNO PHARMCHEM
Melting Point	112-114 °C	NINGBO INNO PHARMCHEM[3]

## The Analytical Workflow: A Symphony of Spectroscopies

The elucidation of a molecule like **2-Bromo-4-iodobenzaldehyde** relies on the convergence of data from multiple, orthogonal analytical techniques.[4][5] Each method provides a unique

piece of the structural puzzle, and together, they create a self-validating system where the conclusions from one technique are corroborated by the others.



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